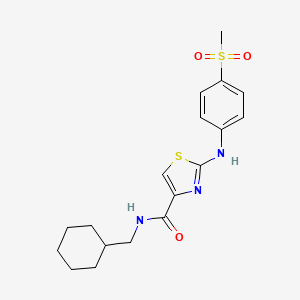

N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a chemical compound that is used in scientific research. It is a part of the thiazole family, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

Thiazoles can be synthesized using different methods. For instance, a series of 2,4-disubstituted thiazole compounds containing N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 were synthesized by HI El-Subbagh et al .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They can undergo various chemical reactions due to the presence of the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The odor of thiazole is similar to that of pyridine .

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Biological Activity

Research into heterocyclic compounds, such as thiazole derivatives, has shown a wide range of potential applications, particularly in the development of new antibiotic and antibacterial drugs. For instance, the synthesis of new thiazole derivatives through reactions involving carboxamides has been explored for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). This suggests that compounds like N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide could also be researched for similar applications, leveraging their heterocyclic and sulfonamide components.

Chemoselective Thionation-Cyclization

The efficiency of synthesizing thiazole derivatives via chemoselective thionation-cyclization has been demonstrated, offering a route to introduce various functional groups into the thiazole core (Kumar, Parameshwarappa, & Ila, 2013). This method's adaptability suggests potential for creating diverse derivatives of this compound, potentially enhancing its application in various fields, including medicinal chemistry and material science.

Antimicrobial Evaluation

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety and their evaluation as antimicrobial agents highlight the significant role of sulfonamide functionalities in developing new therapeutic agents. Such studies underline the sulfonamide group's contribution to the antimicrobial activity, suggesting that the methylsulfonyl group in the compound could also contribute to similar biological activities (Darwish et al., 2014).

Photophysical Properties

The investigation into the photophysical properties of sulfur-containing thiazoles indicates the potential for these compounds in material sciences, particularly in developing fluorescent molecules for sensing applications. The study on thiazoles with sulfur-containing groups suggests potential utility in detecting hazardous compounds and metals, which could be relevant for environmental monitoring and biomedical diagnostics (Murai, Furukawa, & Yamaguchi, 2018).

Direcciones Futuras

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the design and development of different thiazole derivatives to act as drug molecules with lesser side effects . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

Propiedades

IUPAC Name |

N-(cyclohexylmethyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-26(23,24)15-9-7-14(8-10-15)20-18-21-16(12-25-18)17(22)19-11-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFXTHOHJPUQRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2385222.png)

![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/new.no-structure.jpg)

![2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2385229.png)

![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385236.png)